3-Sulfopropyl methacrylate potassium salt

Catalog No.
S742835
CAS No.
31098-21-2
M.F
C7H12KO5S
M. Wt
247.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Sulfopropyl methacrylate potassium salt

CAS Number

31098-21-2

Product Name

3-Sulfopropyl methacrylate potassium salt

IUPAC Name

potassium;3-(2-methylprop-2-enoyloxy)propane-1-sulfonate

Molecular Formula

C7H12KO5S

Molecular Weight

247.33 g/mol

InChI

InChI=1S/C7H12O5S.K/c1-6(2)7(8)12-4-3-5-13(9,10)11;/h1,3-5H2,2H3,(H,9,10,11);

InChI Key

WQQULELGMPVNIF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCS(=O)(=O)[O-].[K+]

Canonical SMILES

CC(=C)C(=O)OCCCS(=O)(=O)O.[K]

Synthesis of hydrogels and superabsorbents:

SPMA is a valuable monomer for the synthesis of hydrogels and superabsorbents due to its unique properties. The presence of the sulfonate group (SO3⁻) makes SPMA water-soluble and introduces negative charges along the polymer backbone. These features contribute to the hydrogel's ability to absorb and retain large amounts of water, making them useful in various applications like diapers, wound dressings, and drug delivery systems.

Development of ion exchange resins:

SPMA's negatively charged sulfonate groups also make it suitable for developing ion exchange resins. These resins can selectively bind and exchange ions from solutions, finding applications in water purification, wastewater treatment, and separation processes in various industries.

Functionalization of biomaterials:

SPMA can be used to modify the surface properties of biomaterials, such as polymers, nanoparticles, and surfaces for biosensors. The introduction of sulfonate groups can improve the biocompatibility, hydrophilicity, and antifouling properties of these materials, making them more suitable for biological applications.

Other research applications:

SPMA is also being explored in other scientific research areas, including:

  • Drug delivery: SPMA-based hydrogels can be used for controlled and sustained drug release.
  • Gene delivery: SPMA can be used as a carrier for gene delivery due to its ability to complex with DNA.
  • Antimicrobial coatings: SPMA can be incorporated into coatings with antimicrobial properties.

3-Sulfopropyl methacrylate potassium salt is a chemical compound with the molecular formula C₇H₁₁KO₅S and a molecular weight of 246.32 g/mol. It appears as a white to nearly white solid and is soluble in water, making it suitable for various applications in aqueous environments. This compound is classified as an ionic liquid due to the presence of the potassium ion, which enhances its solubility and reactivity in different chemical processes. It is commonly used in the synthesis of polymers and as a modifier in various chemical formulations, particularly in coatings and adhesives .

Typical of methacrylate compounds, including:

  • Polymerization: It can participate in radical polymerization, forming poly(3-sulfopropyl methacrylate), which is useful for creating hydrophilic polymers.
  • Esterification: The sulfonic acid group can react with alcohols to form esters, which may have applications in surfactants or other chemical intermediates.
  • Neutralization: The sulfonate group can react with bases to form salts, altering its solubility and reactivity.

These reactions are particularly valuable in developing materials with specific properties for industrial applications .

The biological activity of 3-sulfopropyl methacrylate potassium salt has been studied primarily concerning its role as a biochemical agent. It exhibits properties that can enhance cell adhesion and proliferation, making it relevant in biomedical applications such as tissue engineering and drug delivery systems. Additionally, its water solubility allows it to interact effectively with biological systems, potentially serving as a carrier for therapeutic agents .

The synthesis of 3-sulfopropyl methacrylate potassium salt typically involves several steps:

  • Preparation of 3-Sulfopropyl Methacrylate: This can be achieved through the reaction of methacrylic acid with 3-sulfopropanol, often under acidic conditions.
  • Salification: The resulting sulfonic acid can then be neutralized with potassium hydroxide or potassium carbonate to form the potassium salt.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level (typically ≥97%).

These methods ensure that the final product retains its functional properties for various applications .

: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and ability to promote cell adhesion.
  • Surfactants: Acts as a surfactant in various formulations due to its amphiphilic nature.
  • These diverse applications highlight its significance in both industrial and research settings .

    Studies concerning the interactions of 3-sulfopropyl methacrylate potassium salt focus on its compatibility with other materials and biological systems. For instance:

    • Polymer Blends: Its incorporation into polymer blends has shown improved mechanical properties and thermal stability.
    • Cell Culture: Research indicates that this compound can enhance cell attachment and growth on various substrates, making it beneficial for tissue engineering applications.

    Such studies are crucial for understanding how this compound can be effectively utilized in practical applications .

    Several compounds exhibit similarities to 3-sulfopropyl methacrylate potassium salt, particularly within the category of methacrylate salts or sulfonic acid derivatives. Some notable examples include:

    Compound NameMolecular FormulaUnique Properties
    2-Acrylamido-2-methylpropane sulfonic acidC₄H₇NO₃SKnown for high water solubility and gel formation
    Sodium 3-sulfopropyl methacrylateC₇H₁₁NaO₅SSimilar structure but sodium ion affects solubility
    Methacrylic acidC₄H₆O₂Base structure without sulfonate functionality

    The uniqueness of 3-sulfopropyl methacrylate potassium salt lies in its specific sulfonate group combined with a potassium ion, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly effective for applications requiring high water solubility and biocompatibility .

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    247.00425114 g/mol

    Monoisotopic Mass

    247.00425114 g/mol

    Heavy Atom Count

    14

    UNII

    1H3W483Z72

    Related CAS

    31098-21-2
    119176-95-3

    GHS Hazard Statements

    Aggregated GHS information provided by 166 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 71 of 166 companies. For more detailed information, please visit ECHA C&L website;
    Of the 4 notification(s) provided by 95 of 166 companies with hazard statement code(s):;
    H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (98.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (97.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    31098-21-2

    Wikipedia

    Potasium 3-sulphopropyl methacrylate

    General Manufacturing Information

    2-Propenoic acid, 2-methyl-, 3-sulfopropyl ester, potassium salt (1:1): ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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